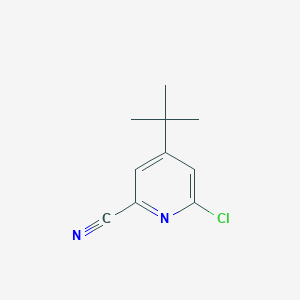
4-tert-Butyl-6-chloropyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-6-chloropyridine-2-carbonitrile is an organic compound with the molecular formula C10H12ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a tert-butyl group at the 4th position, a chlorine atom at the 6th position, and a nitrile group at the 2nd position of the pyridine ring. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-6-chloropyridine-2-carbonitrile typically involves the chlorination of 4-tert-butylpyridine followed by the introduction of the nitrile group. One common method is the reaction of 4-tert-butylpyridine with thionyl chloride (SOCl2) to introduce the chlorine atom at the 6th position. This is followed by the reaction with a suitable nitrile source, such as cyanogen bromide (BrCN), to introduce the nitrile group at the 2nd position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-tert-Butyl-6-chloropyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Products include 4-tert-butyl-6-aminopyridine-2-carbonitrile or 4-tert-butyl-6-thiopyridine-2-carbonitrile.
Oxidation: Products include 4-tert-butyl-6-chloropyridine-2-carboxylic acid.
Reduction: Products include 4-tert-butyl-6-chloropyridine-2-amine.
科学的研究の応用
4-tert-Butyl-6-chloropyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-tert-Butyl-6-chloropyridine-2-carbonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitrile group allows it to form strong interactions with target proteins, while the tert-butyl group provides steric hindrance, influencing its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 4-tert-Butyl-2-chloropyridine
- 6-Chloropyridine-2-carbonitrile
- 2-Chloro-4-tert-butylpyridine
Uniqueness
4-tert-Butyl-6-chloropyridine-2-carbonitrile is unique due to the specific arrangement of functional groups on the pyridine ring. The combination of the tert-butyl group, chlorine atom, and nitrile group imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC名 |
4-tert-butyl-6-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11ClN2/c1-10(2,3)7-4-8(6-12)13-9(11)5-7/h4-5H,1-3H3 |
InChIキー |
LDQJQYHYHRUGSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NC(=C1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


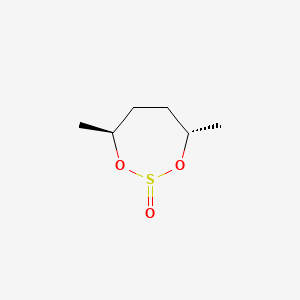

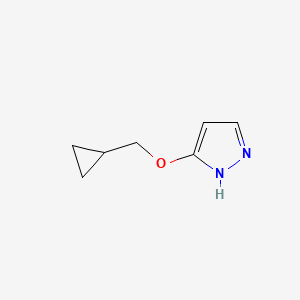
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
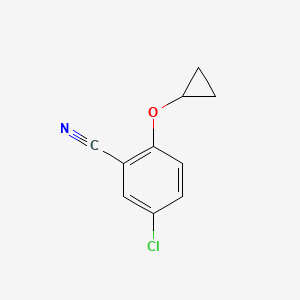


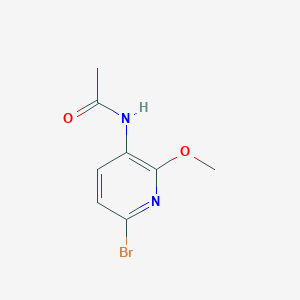


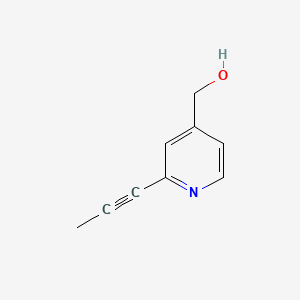
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)

![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
